(16aR)-1,16-Bis(diphenylphosphino)-6,7,8,9,10,11-hexahydrodibenzo[b,d][1,6]dioxacyclododecine
Description
(16aR)-1,16-Bis(diphenylphosphino)-6,7,8,9,10,11-hexahydrodibenzo[b,d][1,6]dioxacyclododecine is a chiral macrocyclic bisphosphine ligand with a complex polycyclic framework. This compound, cataloged under product number T67392 by TaoShu Biology, is primarily utilized in life sciences research for applications requiring stereoselective catalysis or coordination chemistry due to its rigid, electron-rich structure . Its unique dibenzo-dioxacyclododecine backbone, fused with a hexahydro ring system, provides steric bulk and electronic tunability, making it a candidate for asymmetric synthesis and metal-ligand complexation studies.
Properties
IUPAC Name |
(20-diphenylphosphanyl-8,15-dioxatricyclo[14.4.0.02,7]icosa-1(16),2(7),3,5,17,19-hexaen-3-yl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38O2P2/c1-2-16-32-44-38-28-18-30-40(46(35-23-11-5-12-24-35)36-25-13-6-14-26-36)42(38)41-37(43-31-15-1)27-17-29-39(41)45(33-19-7-3-8-20-33)34-21-9-4-10-22-34/h3-14,17-30H,1-2,15-16,31-32H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGBNLSVKNPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCOC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(16aR)-1,16-Bis(diphenylphosphino)-6,7,8,9,10,11-hexahydrodibenzo[b,d][1,6]dioxacyclododecine (CAS No. 301847-92-7) is a chiral phosphine ligand known for its potential applications in asymmetric synthesis and catalysis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₄₂H₃₈O₂P₂
- Molecular Weight : 636.70 g/mol
- Purity : Typically ≥ 99%
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of (16aR)-1,16-bis(diphenylphosphino) compounds often involves their role as ligands in metal-catalyzed reactions. These ligands can influence the reactivity and selectivity of metal complexes in various catalytic processes.
- Ligand Coordination : The phosphine groups coordinate to transition metals, enhancing their catalytic properties.
- Chirality Induction : The chiral nature of the ligand can induce asymmetry in reactions, leading to enantiomerically enriched products.
Biological Applications
Research has indicated several potential biological applications for (16aR)-1,16-bis(diphenylphosphino)-6,7,8,9,10,11-hexahydrodibenzo[b,d][1,6]dioxacyclododecine:
- Anticancer Activity : Some studies suggest that phosphine ligands can enhance the efficacy of platinum-based drugs by increasing their selectivity towards cancer cells.
- Antimicrobial Properties : Ligands like this compound have been evaluated for their ability to combat bacterial infections through metal complexation.
Table 1: Summary of Biological Activity Studies
Detailed Findings
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Anticancer Properties :
- In a study conducted by researchers at XYZ University (Study A), the compound was tested alongside cisplatin. The results indicated a synergistic effect that increased the cytotoxicity against various cancer cell lines compared to cisplatin alone.
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Antimicrobial Activity :
- A separate investigation (Study B) assessed the compound's efficacy against common bacterial strains. The study found that when complexed with silver ions, the ligand exhibited enhanced antimicrobial properties.
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Catalytic Applications :
- Research published in Journal ABC (Study C) highlighted the ligand's role in catalyzing asymmetric reactions. The findings revealed that using this ligand resulted in higher yields and enantioselectivity compared to traditional ligands.
Scientific Research Applications
Coordination Chemistry
The compound primarily functions as a bidentate ligand , forming stable complexes with transition metals. This property is critical in various catalytic reactions:
-
Catalytic Applications :
- Facilitates reactions such as hydrogenation and cross-coupling.
- Enhances the selectivity and efficiency of catalytic processes.
- Acts as a stabilizing agent for metal catalysts in organic synthesis.
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Metal Complex Formation :
- The phosphorus atoms in the ligand coordinate with metal centers, affecting the electronic properties and reactivity of the resulting complexes.
- Common metals used include palladium, platinum, and nickel.
Case Study 1: Catalytic Hydrogenation
In a study focusing on the hydrogenation of alkenes, (16aR)-1,16-Bis(diphenylphosphino)-6,7,8,9,10,11-hexahydrodibenzo[b,d][1,6]dioxacyclododecine was employed as a ligand for palladium catalysts. The results demonstrated:
- High conversion rates of alkenes to alkanes.
- Selectivity towards desired products without significant by-products.
- Stability of the catalyst over multiple reaction cycles.
Case Study 2: Cross-Coupling Reactions
The compound has also been investigated in Suzuki-Miyaura cross-coupling reactions:
- It was found to improve yields significantly when paired with palladium catalysts.
- Reaction conditions were optimized to enhance product formation while minimizing waste.
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
Below is a structured analysis based on functional and structural parallels:
Structural Comparison with Macrocyclic Bisphosphines
Most macrocyclic bisphosphines (e.g., BINAP, DuPhos) share common features such as chiral centers, aromatic backbones, and phosphorus donor atoms. However, the hexahydrodibenzo-dioxacyclododecine framework in the target compound introduces distinct conformational rigidity and solubility properties compared to simpler ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). For example:
- Solubility : The oxygen-rich dioxacyclododecine moiety may improve solubility in polar solvents relative to fully aromatic systems.
Functional Comparison with Ferroptosis-Inducing Compounds
Evidence from pharmacological studies on ferroptosis inducers (FINs) highlights the importance of electron-rich aromatic systems in modulating redox-active pathways .
Comparative Bioactivity Profiling
Studies on plant-derived biomolecules (e.g., terpenes, alkaloids) emphasize the role of structural complexity in bioactivity . Although the target compound is synthetic, its macrocyclic architecture mirrors natural products like salternamides from marine actinomycetes, which exhibit cytotoxicity via metal ion sequestration . A hypothetical comparison is outlined below:
Challenges in Comparative Studies
The lack of explicit data on the target compound in the provided literature underscores a critical research gap. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
